molecular formula C17H18N2O2 B1466139 1-Benzyl-3-nitro-4-phenylpyrrolidine CAS No. 1823551-60-5

1-Benzyl-3-nitro-4-phenylpyrrolidine

Cat. No. B1466139
M. Wt: 282.34 g/mol
InChI Key: BVUNFAAOQWGVQX-UHFFFAOYSA-N
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Description

“1-Benzyl-3-nitro-4-phenylpyrrolidine” is a chemical compound with the molecular formula C17H18N2O2 . It has a molecular weight of 282.34 . The IUPAC name for this compound is (3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine .


Molecular Structure Analysis

The InChI code for “1-Benzyl-3-nitro-4-phenylpyrrolidine” is 1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 .


Physical And Chemical Properties Analysis

“1-Benzyl-3-nitro-4-phenylpyrrolidine” is a solid substance . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Asymmetric Michael Addition Catalysis

1-Benzyl-3-nitro-4-phenylpyrrolidine derivatives have been explored as catalysts in chemical reactions. For instance, a phenylpyrrolidine-based urea catalyst was found to be potent for the asymmetric Michael addition of thiols to β-nitrostyrenes, offering high yields and enantioselectivity (Kawazoe et al., 2015).

Synthesis of Chiral Building Blocks

(3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid, a derivative of 1-Benzyl-3-nitro-4-phenylpyrrolidine, has been synthesized as a key chiral building block for creating biologically active compounds. This synthesis process highlights the molecule's utility in constructing complex organic structures (Ohigashi et al., 2010).

Organocatalytic Asymmetric Reactions

The molecule has been used in organocatalytic asymmetric reactions. N-3,5-bis(trifluoromethyl)phenyl thiourea derivative of 1-benzyl-3-aminopyrrolidine demonstrated effectiveness as an organocatalyst in the asymmetric sulfa-Michael reaction, with good yields and enantioselectivity (Kowalczyk et al., 2013).

Efficient Synthetic Routes

Research has focused on developing efficient synthetic routes to 1-benzyl derivatives of 3-aminopyrrolidine and 3-aminopiperidine, highlighting the molecule's relevance in synthetic chemistry and its applications in creating various organic compounds (Jean et al., 2001).

Arylation Studies

Selective and catalytic arylation of N-phenylpyrrolidine, including 1-benzyl derivatives, has been studied, showcasing the molecule's utility in direct and selective arylation of sp3 C-H bonds. This research adds to the understanding of functional group modifications in organic synthesis (Sezen & Sames, 2005).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-benzyl-3-nitro-4-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUNFAAOQWGVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-nitro-4-phenylpyrrolidine

Synthesis routes and methods I

Procedure details

To a solution of (E)-(2-nitrovinyl)benzene (110 g, 0.738 mol) and TFA (8.42 g, 0.073 mol) in DCM (500 mL) was added N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine (351.4 g, 1.476 mol) in DCM (500 mL) drop-wise at 0° C. for a period of 30 min. Then the reaction mixture was stirred at room temperature for 48 h. After completion of the reaction, the mixture was concentrated in vacuo, dissolved in water, and extracted into EtOAc (×2, 1.0 L). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified via flash chromatography (20-80% petroleum ether/EtOAc) to afford (3S and R, 4R and S)-1-benzyl-3-nitro-4-phenylpyrrolidine. MS ESI calc'd. For C17H18N2O2 [M+1]+ 283. found 283.
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
351.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (0.50 g, 2.02 mmol) in CH2Cl2 (15 ml) was added drop wise, over a 30 minutes period, to a stirred solution of ((E)-2-nitro-vinyl)-benzene (0.30 g, 2.02 mmol) and trifluoroacetic acid (0.17 ml, 0.2 mmol) in CH2Cl2 (10 ml) at 0° C. The ice bath was removed, and the solution was stirred at 25° C. for an additional 48 h. It was then concentrated and purification by flash chromatography (SiO2, EtOAc/H 1:6) afforded 0.38 g (68%) of the title compound as a colorless oil. ES-MS m/e: 283 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-nitro-4-phenylpyrrolidine
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Reactant of Route 6
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Citations

For This Compound
2
Citations
R Kumar, P Banerjee - The Journal of Organic Chemistry, 2021 - ACS Publications
Azomethine ylides are fascinating 1,3-dipoles for [3 + 2] cycloaddition reactions toward the construction of N-heterocycles. Herein, an efficient and environmentally benign …
Number of citations: 7 pubs.acs.org
関真紀 - 2014 - catalog.lib.kyushu-u.ac.jp
脳卒中は脳梗塞, 脳出血, くも膜下出血に分類され, それぞれ約 70%, 20%, 10% と脳梗塞が最も多い. 2011 年の脳梗塞診断患者数は日米欧で 158 万人, 日本においては 23 万人であり, 死亡原因…
Number of citations: 5 catalog.lib.kyushu-u.ac.jp

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